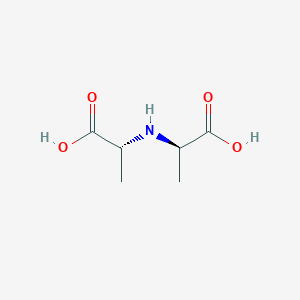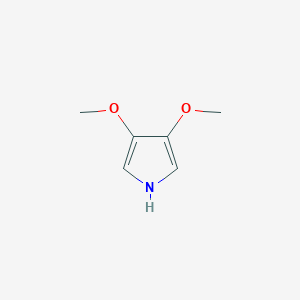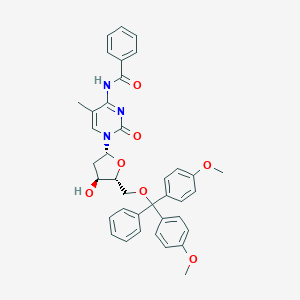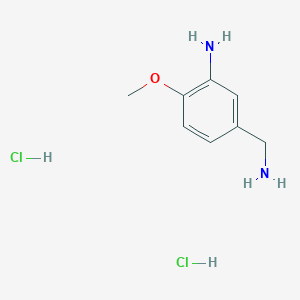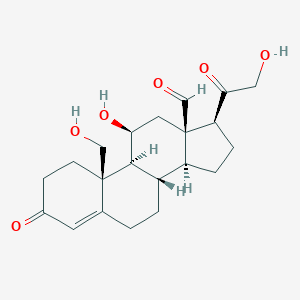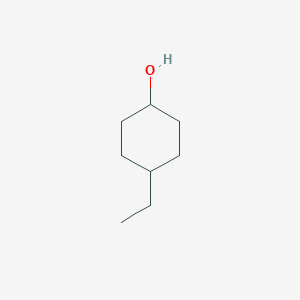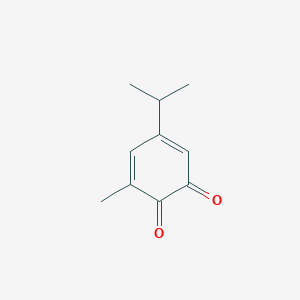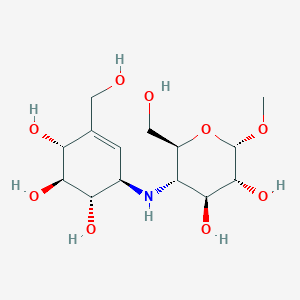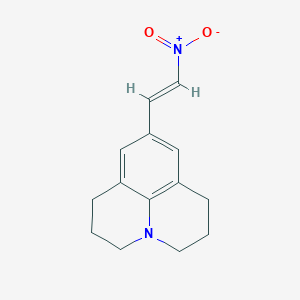
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, also known as TNMQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TNMQ has been found to possess a wide range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is not fully understood. However, it has been suggested that trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine exerts its biological effects by interacting with various cellular targets, including DNA, proteins, and enzymes. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to inhibit the activity of several enzymes that are involved in the development of cancer and inflammation.
Biochemische Und Physiologische Effekte
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been found to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is also highly soluble in a variety of solvents, making it easy to work with in laboratory settings. However, trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine. One area of interest is the development of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine, which could lead to the discovery of new targets for drug development. Additionally, further research is needed to fully understand the potential toxicity of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine and its effects on human health.
Synthesemethoden
The synthesis of trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine is a complex process that involves several steps. The most common method for synthesizing trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine involves the reaction of 2-nitroethanol with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to form trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine.
Wissenschaftliche Forschungsanwendungen
Trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has been extensively studied for its potential applications in the field of medicine. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine has also been found to exhibit potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
101077-26-3 |
|---|---|
Produktname |
trans-2,3,6,7-Tetrahydro-9-(2-nitrovinyl)-1H,5H-benzo(ij)quinolizine |
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
7-[(E)-2-nitroethenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C14H16N2O2/c17-16(18)8-5-11-9-12-3-1-6-15-7-2-4-13(10-11)14(12)15/h5,8-10H,1-4,6-7H2/b8-5+ |
InChI-Schlüssel |
FPOXYWGMGFOREI-VMPITWQZSA-N |
Isomerische SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C/[N+](=O)[O-] |
SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
Kanonische SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



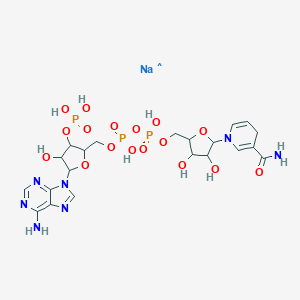
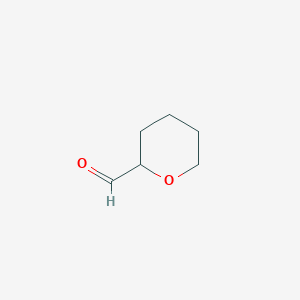

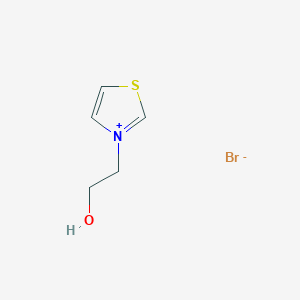

![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)
